molecular formula C2HF3HgO2 B086716 Mercury bis(trifluoroacetate) CAS No. 13257-51-7

Mercury bis(trifluoroacetate)

Cat. No.: B086716
CAS No.: 13257-51-7
M. Wt: 314.62 g/mol
InChI Key: CPJNAQDRGJNWFC-UHFFFAOYSA-N
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Description

Mercury bis(trifluoroacetate) is a useful research compound. Its molecular formula is C2HF3HgO2 and its molecular weight is 314.62 g/mol. The purity is usually 95%.
The exact mass of the compound Mercury bis(trifluoroacetate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Mercury bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercury bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Source of Difluorocarbene : Mercury bis(trifluoroacetate) can be used to produce bis(trifluoromethyl)mercury, which serves as a source of difluorocarbene, a useful reagent in organic synthesis (Knunyants et al., 1973).

  • Preparation of Bis(perfluoroalkyl)mercury Compounds : It reacts with fluoroolefins and alkali metal fluorides in polar aprotic solvents to prepare symmetrical and unsymmetrical bis(perfluoroalkyl)mercury compounds (Martynov et al., 1974).

  • Complex Formation with Bipyridyl : It forms complexes with 2,2′-bipyridyl. These complexes of different stoichiometry have been investigated and their structures analyzed (Halfpenny & Small, 1997).

  • Generation of Radical Cations : Used in the generation of highly persistent radical cations in hexafluoropropan-2-ol, a superior solvent compared to trifluoroacetic acid. This allows for room temperature recording of high-quality EPR spectra of radical cations (Eberson et al., 1995).

  • Formation of Trifluoromethyl Compounds : Reacts directly with some non-metals to form corresponding trifluoromethyl compounds in high yields (Feist & Naumann, 1980).

  • Preparation of Mixed Anhydrides : Mercury salts of carboxylic acids, including mercury bis(trifluoroacetate), are added to bis(trifluoromethyl) ketene and its N-phenylimine to form mixed anhydrides or imides of α-mercuriobishexafluoroisobutyric acid (Knunyants et al., 1979).

  • Intermediate in Reactions with Disilenes : Acts as an intermediate in reactions with disilenes in tetrahydrofuran, leading to the production of 1,2-bis(trifluoroacetoxy)disilanes (Zybill & West, 1986).

  • Titanocene Complex Formation : Reacts with bis(trimethylsilyl)acetylene complex of titanocene to form titanocene bis(trifluoroacetate) and metallic mercury (Strunkina et al., 2003).

Mechanism of Action

Target of Action

The primary targets of Mercury bis(trifluoroacetate) are aromatic compounds and methylthio-substituted divinyl ketones . These targets play a crucial role in various chemical reactions, serving as the foundation for the formation of complex structures.

Mode of Action

Mercury bis(trifluoroacetate) interacts with its targets through a process known as mercuriation . In this process, a rapidly formed π-complex intermediate is revealed . The thermodynamic parameters of its formation have been computed .

Biochemical Pathways

The mercuriation process affects the biochemical pathways of the target compounds. It promotes the selective cyclization of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives . This transformation is part of a broader pathway that leads to the synthesis of complex organic compounds.

Result of Action

The result of Mercury bis(trifluoroacetate)'s action is the transformation of target compounds into new structures. For example, it promotes the selective cyclization of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives . This transformation is crucial for the synthesis of complex organic compounds.

Action Environment

The action of Mercury bis(trifluoroacetate) can be influenced by various environmental factors. For instance, the presence of added salts was investigated, and the mechanism of the reaction was discussed in detail in light of these results

Safety and Hazards

Mercury bis(trifluoroacetate) is classified as acutely toxic, both orally and through skin contact, and can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust, vapor, mist, or gas, and using it only outdoors or in a well-ventilated area .

Future Directions

Mercury bis(trifluoroacetate) is a significant compound in the field of trifluoromethylation reactions, which has seen enormous growth in the last decade due to the enhanced properties of organofluorides . Its comprehensive coverage is expected to enrich the community towards further improvements in the field of trifluoromethylation reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Mercury bis(trifluoroacetate) can be achieved by reacting Mercury(II) oxide with trifluoroacetic acid in the presence of acetic acid.", "Starting Materials": [ "Mercury(II) oxide", "trifluoroacetic acid", "acetic acid" ], "Reaction": [ "Add Mercury(II) oxide to a flask containing acetic acid.", "Heat the mixture to dissolve the Mercury(II) oxide.", "Add trifluoroacetic acid dropwise to the flask while stirring.", "Continue stirring and heating the mixture until all the trifluoroacetic acid has been added.", "Cool the mixture to room temperature and filter the resulting solid.", "Wash the solid with cold acetic acid to remove impurities.", "Dry the solid under vacuum to obtain Mercury bis(trifluoroacetate)." ] }

CAS No.

13257-51-7

Molecular Formula

C2HF3HgO2

Molecular Weight

314.62 g/mol

IUPAC Name

mercury;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

CPJNAQDRGJNWFC-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2]

Canonical SMILES

C(=O)(C(F)(F)F)O.[Hg]

13257-51-7

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Mercury bis(trifluoroacetate) in the reductive decyanation of α-aminonitriles?

A1: While the provided abstracts don't explicitly detail the mechanism, [, ] indicate that Mercury bis(trifluoroacetate) is used in conjunction with Sodium cyanoborohydride to achieve the reductive decyanation of α-aminonitriles. This suggests that Mercury bis(trifluoroacetate) likely acts as a Lewis acid catalyst, activating the nitrile group for subsequent reduction by Sodium cyanoborohydride. This methodology enables the indirect monoalkylation of primary and secondary amines. [, ]

Q2: Are there any structural studies on Mercury bis(trifluoroacetate) or its complexes?

A2: Yes. One of the provided research articles discusses the crystal structure of a complex containing Mercury bis(trifluoroacetate). [] The study reports the structure of μ‐[2,4,6‐tri(2‐pyridyl)‐1,3,5‐triazine]‐bis[bis(trifluoroacetato)mercury(II)], providing insights into the coordination chemistry of Mercury bis(trifluoroacetate). This type of structural information can be valuable for understanding the reactivity and potential applications of this compound. []

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